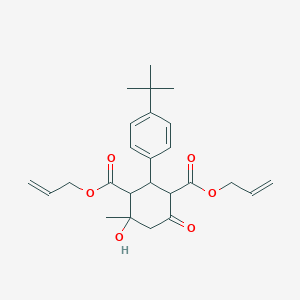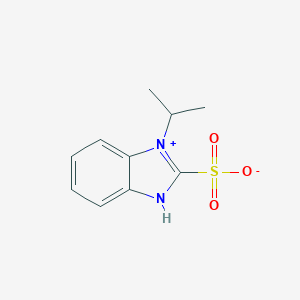
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to improve the function of mutant CFTR channels in laboratory experiments, and is therefore a promising candidate for the development of new therapies for cystic fibrosis.
作用机制
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide acts as a competitive inhibitor of the CFTR chloride channel, binding to a specific site on the channel and blocking the transport of chloride ions across cell membranes. This inhibition leads to increased stability and function of mutant CFTR channels, which can improve chloride transport and fluid secretion in cells and tissues affected by cystic fibrosis.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. In addition to its inhibition of the CFTR chloride channel, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and oxidative stress in cells and tissues affected by cystic fibrosis. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has also been shown to improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease, suggesting that it may have potential as an antibacterial therapy.
实验室实验的优点和局限性
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has several advantages for laboratory experiments investigating cystic fibrosis. It is a potent and selective inhibitor of the CFTR chloride channel, and has been shown to improve the function of mutant CFTR channels in vitro and in vivo. However, there are also some limitations to its use in laboratory experiments. N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide is a synthetic compound that may have off-target effects on other ion channels or transporters, and its effects may vary depending on the specific mutations present in the CFTR gene.
未来方向
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and its potential as a therapy for cystic fibrosis. One area of focus is the development of more potent and selective inhibitors of the CFTR chloride channel, which may have better efficacy and fewer off-target effects than N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide. Another area of focus is the development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, such as inflammation, infection, and mucus clearance. Finally, there is ongoing research into the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide and other CFTR modulators in clinical trials, with the goal of developing new therapies for cystic fibrosis patients.
合成方法
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the coupling of a substituted aniline with a fluorobenzenesulfonyl chloride, followed by a series of purification steps to obtain the final product in high yield and purity.
科学研究应用
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been extensively studied in laboratory experiments to investigate its potential as a therapy for cystic fibrosis. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide can increase the function of mutant CFTR channels in cells derived from cystic fibrosis patients, leading to improved chloride transport and fluid secretion. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide has been shown to reduce inflammation and improve bacterial clearance in the lungs of mice with cystic fibrosis-like lung disease.
属性
产品名称 |
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13ClFNO4S |
分子量 |
345.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-13(21-2)11(7-9(12)15)17-22(18,19)14-6-4-3-5-10(14)16/h3-8,17H,1-2H3 |
InChI 键 |
NOPIMQFFBDDPET-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC |
规范 SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)



